molecular formula C5H10ClO4P B6612843 diethyl (chlorocarbonyl)phosphonate CAS No. 158421-59-1

diethyl (chlorocarbonyl)phosphonate

Cat. No.: B6612843
CAS No.: 158421-59-1
M. Wt: 200.56 g/mol
InChI Key: UVASJLPRXBXQMW-UHFFFAOYSA-N
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Description

Diethyl (chlorocarbonyl)phosphonate is an organophosphorus compound with the molecular formula C5H10ClO4P. It is a liquid at room temperature and is known for its reactivity and versatility in organic synthesis. This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (chlorocarbonyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

(C2H5O)2P(O)H+COCl2(C2H5O)2P(O)COCl+HCl\text{(C2H5O)2P(O)H} + \text{COCl2} \rightarrow \text{(C2H5O)2P(O)COCl} + \text{HCl} (C2H5O)2P(O)H+COCl2→(C2H5O)2P(O)COCl+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with precise temperature and pressure controls. The use of catalysts and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl (chlorocarbonyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted phosphonates.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphonate and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride.

Major Products:

  • Substituted phosphonates
  • Diethyl phosphonate
  • Various oxidized or reduced derivatives

Scientific Research Applications

Diethyl (chlorocarbonyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (chlorocarbonyl)phosphonate involves its reactivity with nucleophiles. The compound’s chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, leading to the formation of new bonds and compounds.

Comparison with Similar Compounds

    Diethyl phosphonate: Lacks the chlorocarbonyl group, making it less reactive.

    Dimethyl (chlorocarbonyl)phosphonate: Similar structure but with methyl groups instead of ethyl groups.

    Diethyl (hydroxymethyl)phosphonate: Contains a hydroxymethyl group instead of a chlorocarbonyl group.

Uniqueness: Diethyl (chlorocarbonyl)phosphonate is unique due to its chlorocarbonyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various applications, distinguishing it from other phosphonate compounds.

Properties

IUPAC Name

diethoxyphosphorylformyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClO4P/c1-3-9-11(8,5(6)7)10-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVASJLPRXBXQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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